Serine Hydrolase Inhibitor-19

Description

Ubiquity and Functional Diversity of Serine Hydrolases in Biological Systems

The serine hydrolase (SH) superfamily represents one of the largest and most diverse classes of enzymes, with over 200 members in humans, constituting approximately 1% of the human proteome. nih.govacs.orgwikipedia.org These enzymes are characterized by a conserved serine residue within their active site, which acts as a nucleophile to hydrolyze substrates. nih.govnih.gov The catalytic mechanism typically involves a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues, or sometimes a dyad, which facilitates the cleavage of ester, amide, or thioester bonds. nih.govnih.gov This fundamental mechanism allows for a vast range of substrates and, consequently, a wide array of biological functions. mdpi.comstanford.edu

Serine hydrolases are ubiquitously expressed across different tissues and cellular compartments. mdpi.comoup.com Their structural diversity, often centered around a canonical α/β-hydrolase fold, contributes to their functional versatility. nih.govoup.com This superfamily includes a wide range of enzyme types such as serine proteases (e.g., trypsin, chymotrypsin), lipases, esterases, thioesterases, and peptidases. wikipedia.orgstanford.edu Their broad distribution and varied activities underscore their importance in virtually all physiological processes. nih.gov

Serine hydrolases are integral to numerous fundamental cellular processes, including lipid metabolism, cell signaling, and the regulation of post-translational modifications. stanford.edunih.gov

Lipid Metabolism: A significant portion of serine hydrolases are involved in lipid metabolism. oup.com They play crucial roles in the breakdown and synthesis of lipids, which serve as energy stores, structural components of membranes, and signaling molecules. mdpi.com For instance, intracellular lipases like hormone-sensitive lipase (B570770) (LIPE), monoacylglycerol lipase (MGLL), and adipose triglyceride lipase (PNPLA2) hydrolyze triglycerides and cholesteryl esters to release fatty acids for energy production or as precursors for bioactive lipids. nih.govacs.org These enzymes are critical for maintaining lipid homeostasis and are involved in processes like the mobilization of storage lipids during seed germination in plants. oup.combiorxiv.org

Cell Signaling: Serine hydrolases are key regulators of cell signaling pathways by controlling the levels of signaling molecules. stanford.edu For example, MGLL terminates the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by hydrolyzing it. nih.govacs.org Dipeptidyl peptidase-4 (DPP4) inactivates the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), a key regulator of insulin (B600854) secretion. acs.org Furthermore, serine hydrolases are involved in the metabolism of a wide range of chemical messengers in the central nervous system, including neurotransmitters and neuropeptides. elifesciences.org

Regulation of Post-Translational Modifications: Serine hydrolases also regulate protein function through post-translational modifications. stanford.eduresearchgate.net Protein S-palmitoylation, a reversible lipid modification where a fatty acid is attached to a cysteine residue, is a key example. bohrium.com The removal of palmitate is catalyzed by serine hydrolases known as acyl-protein thioesterases (APTs), which modulate the localization, stability, and function of numerous proteins, including oncogenes and tumor suppressors. bohrium.com

Given their diverse roles, it is not surprising that serine hydrolases are involved in a wide spectrum of physiological and pathological events. nih.gov Their activities are essential for normal physiological functions such as digestion, blood coagulation, immune response, reproduction, and neuronal plasticity. frontiersin.orgscienceopen.com

Dysregulation of serine hydrolase activity is implicated in numerous diseases. mdpi.comnih.gov For example, altered activity of these enzymes is associated with cancer, inflammation, diabetes, neurodegenerative disorders like Alzheimer's disease, and viral infections. nih.govstanford.edufrontiersin.org In the context of cancer, serine hydrolases can regulate fatty acid metabolism in aggressive cancer cells, promoting proliferation and tumor growth. acs.org In the nervous system, imbalances in serine hydrolase activity can contribute to neurologic and psychiatric disorders. nih.gov Their involvement in such a wide range of pathologies makes them attractive targets for therapeutic intervention. stanford.edunih.gov

Roles in Cellular Processes (e.g., lipid metabolism, cell signaling, regulation of post-translational modifications)

The Significance of Inhibiting Serine Hydrolases in Chemical Biology and Research

The inhibition of serine hydrolases has become a significant strategy in chemical biology and drug discovery. acs.orgnih.gov Due to their involvement in a myriad of (patho)physiological processes, developing inhibitors for this enzyme class is a major focus of academic and industrial research. nih.gov However, a major challenge is that the biological functions of most of the over 200 serine hydrolases in mammals remain poorly understood, largely due to a lack of selective inhibitors to probe their activity in living systems. nih.govacs.orgcaltech.edu

Activity-based protein profiling (ABPP) has emerged as a powerful tool to address this challenge. frontiersin.orgrsc.org ABPP utilizes active site-directed chemical probes that covalently label and identify active enzymes within complex biological samples. nih.govelifesciences.org This technique allows for the global monitoring of serine hydrolase activity and provides a platform for inhibitor discovery and characterization. frontiersin.orgscienceopen.com Competitive ABPP, where inhibitors compete with a broad-spectrum probe for binding to the active site, is a particularly effective method for identifying potent and selective inhibitors, even for uncharacterized enzymes. nih.govscienceopen.com

The development of diverse inhibitor scaffolds, such as carbamates, ureas, and aza-β-lactams, has been crucial. nih.govacs.orgcaltech.edu These scaffolds can be chemically modified to create libraries of compounds that can be screened against the entire serine hydrolase superfamily to identify selective inhibitors. nih.govresearchgate.net Such selective inhibitors are invaluable as chemical probes to dissect the specific functions of individual serine hydrolases in cellular and animal models, and can also serve as starting points for the development of new therapeutic agents. caltech.edunih.gov

Conceptualization of Serine Hydrolase Inhibitor-19 as a Research Scaffold and Chemical Probe

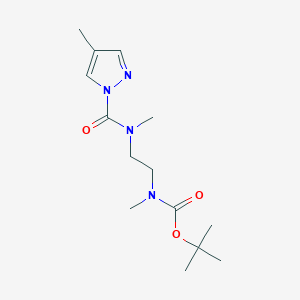

This compound is an example of a small molecule fragment developed as a research tool to probe the function of the serine hydrolase superfamily. It belongs to a class of compounds, specifically modestly reactive ureas containing acyl pyrazoles, designed for screening as candidate serine hydrolase inhibitors. The underlying concept is that such fragments can react with the active site serine of these enzymes and can be further elaborated to develop more potent and selective inhibitors.

The design of such inhibitor libraries often involves tuning the reactivity of the "warhead"—the part of the molecule that covalently binds to the enzyme's active site. researchgate.net In the case of N-acyl pyrazoles, the reactivity can be modulated by altering the acyl group and by substituting the pyrazole (B372694) ring with electron-withdrawing or electron-donating groups. researchgate.net This tunability allows for the creation of inhibitors with tailored potency and selectivity for specific serine hydrolases. researchgate.net

This compound serves as a chemical probe, a molecule used to study and manipulate biological systems. researchgate.net By using such probes in competitive ABPP experiments, researchers can identify the specific serine hydrolases that interact with the inhibitor. nih.govresearchgate.net This approach facilitates the identification of molecular targets for bioactive compounds and helps to link specific enzymes to cellular phenotypes. researchgate.net For instance, screening libraries of carbamates, a related chemotype, has led to the discovery of lead inhibitors for numerous, including poorly characterized, serine hydrolases. nih.gov The development and application of scaffolds like this compound are therefore central to the broader effort of functionally annotating the entire serine hydrolase superfamily and identifying new therapeutic targets. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24N4O3 |

|---|---|

Molecular Weight |

296.37 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[2-[methyl-(4-methylpyrazole-1-carbonyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C14H24N4O3/c1-11-9-15-18(10-11)12(19)16(5)7-8-17(6)13(20)21-14(2,3)4/h9-10H,7-8H2,1-6H3 |

InChI Key |

OGWFKBLFWLXJQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C(=O)N(C)CCN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic Foundations of Serine Hydrolase Inhibition Relevant to Serine Hydrolase Inhibitor 19

Fundamental Catalytic Mechanism of Serine Hydrolases

Serine hydrolases employ a highly conserved mechanism to catalyze the cleavage of ester, amide, or thioester bonds. tandfonline.comletstalkacademy.com This process is orchestrated by a sophisticated active site architecture, most famously featuring a catalytic triad (B1167595) of amino acids. wikipedia.orgnih.govnih.gov

The catalytic cycle of a serine hydrolase is initiated by the nucleophilic attack of a specific serine residue on the carbonyl carbon of the substrate. wikipedia.orgletstalkacademy.com The nucleophilicity of this serine's hydroxyl group is significantly enhanced by a nearby histidine residue, which acts as a general base to accept a proton from the serine. pnas.orgwikipedia.orgresearchgate.net This action is, in turn, facilitated by an aspartic or glutamic acid residue that hydrogen bonds with the histidine, properly orienting it and increasing its basicity. wikipedia.orgnih.govwikipedia.org

This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate, where the carbonyl carbon transitions from sp2 to sp3 hybridization. wikipedia.orgbiorxiv.orgrcsb.org The intermediate is unstable and collapses, leading to the cleavage of the substrate's scissile bond. letstalkacademy.com The portion of the substrate containing the leaving group is released, while the remaining acyl portion becomes covalently attached to the active site serine, forming a stable acyl-enzyme intermediate. wikipedia.orgpnas.orgbiorxiv.org The catalytic cycle is completed in a second phase, deacylation, where a water molecule, activated by the same histidine residue, attacks the acyl-enzyme intermediate to hydrolyze the ester bond and regenerate the free enzyme. wikipedia.orgbiorxiv.org

During the formation of the tetrahedral intermediate, a negative charge develops on the substrate's carbonyl oxygen. wikipedia.orgbiorxiv.org This unstable oxyanion is stabilized by a structural feature within the active site known as the oxyanion hole. nih.govrcsb.org The oxyanion hole is composed of backbone amide groups from adjacent amino acid residues (often including the catalytic serine itself) that act as hydrogen bond donors. nih.govnih.govresearchgate.net

By forming hydrogen bonds with the negatively charged oxygen, the oxyanion hole provides electrophilic assistance, neutralizing the charge and lowering the activation energy of the transition state. nih.govbiorxiv.org This stabilization is critical for efficient catalysis. wesleyan.edu The oxyanion hole is not only crucial for the formation of the tetrahedral intermediate during substrate hydrolysis but also plays a key role in the mechanism of many inhibitors that function by mimicking this transition state. rcsb.orgwesleyan.edu

The Serine Nucleophile and Acyl-Enzyme Intermediate Formation

Modes of Inhibition by Small Molecule Probes

The reliance of serine hydrolases on an activated serine nucleophile makes them susceptible to inhibition by small molecules designed with reactive electrophilic groups, or "warheads," that can covalently modify this key residue. nih.govannualreviews.org

Covalent inhibitors are designed to form a stable bond with the catalytic serine, rendering the enzyme inactive. nih.govnih.gov These inhibitors typically possess an electrophilic functional group that is attacked by the serine nucleophile in a manner that mimics the initial step of substrate binding. nih.gov Unlike a natural substrate, which forms a transient acyl-enzyme intermediate that is readily hydrolyzed, an inhibitor forms a highly stable, non-hydrolyzable adduct. nih.gov A key advantage of this approach is that the covalent modification allows for the direct identification and characterization of enzyme targets using techniques like activity-based protein profiling (ABPP). nih.gov

Several classes of electrophiles have been developed to achieve irreversible inhibition of serine hydrolases, each with distinct characteristics. nih.gov

Carbamoylation: Carbamates are a widely used class of inhibitors that react with the active site serine to form a stable carbamoyl-enzyme adduct. nih.govnih.govnih.gov The selectivity of carbamate (B1207046) inhibitors can be modulated by altering the leaving group and the carbamylating group, which provides a versatile platform for developing specific probes for individual enzymes. stanford.edu

Phosphonylation: Fluorophosphonates (FPs) are highly reactive electrophiles that potently inhibit a broad spectrum of serine hydrolases by phosphonylating the active site serine. nih.govnih.govpnas.org Their broad reactivity makes them ideal as activity-based probes for profiling the functional state of the entire serine hydrolase family in complex biological samples. pnas.orgpnas.org

Triazole Urea-based Inhibition: 1,2,3-Triazole ureas represent a pharmacologically important chemotype that inactivates serine hydrolases through the carbamoylation of the catalytic serine. nih.govresearchgate.net This class of inhibitors is particularly noteworthy for its tunable selectivity, which can be achieved through synthetic strategies like click chemistry to rapidly generate diverse libraries. nih.govstanford.edu Serine Hydrolase Inhibitor-19 is a 1,2,3-triazole urea-based compound, and it functions through this irreversible carbamoylation mechanism. sigmaaldrich.comresearchgate.netnih.gov

Table 1: Mechanisms of Irreversible Serine Hydrolase Inhibition

| Inhibition Mechanism | Reactive Group | Resulting Adduct | Example Inhibitor Class |

|---|---|---|---|

| Carbamoylation | Carbamate | Carbamoyl-enzyme | O-aryl carbamates nih.gov |

| Phosphonylation | Fluorophosphonate | Phosphonyl-enzyme | Diisopropyl fluorophosphate (B79755) pnas.org |

| Triazole Urea (B33335) Inhibition | Triazole Urea | Carbamoyl-enzyme | Piperidyl-1,2,3-triazole ureas researchgate.net |

Covalent Inhibition by Active Site-Directed Electrophiles

General Structure-Activity Relationships (SAR) in Serine Hydrolase Inhibitor Design

The design of potent and selective serine hydrolase inhibitors relies on a deep understanding of structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, guiding the optimization of lead compounds into highly effective probes or drug candidates. nih.govfrontiersin.org

For many inhibitor classes, potency and selectivity are governed by two main structural components: the electrophilic "warhead" that reacts with the serine and the "scaffold" or "recognition element" that directs the inhibitor to the active site of a specific enzyme. nih.govstanford.edu For instance, in the design of carbamate and triazole urea inhibitors, the two branches of the core scaffold are known as the leaving group and the carbamylating/carbamoylating group. stanford.edu Fine-tuning the leaving group can significantly alter reactivity and selectivity. stanford.edu

Table 2: General Structure-Activity Relationship (SAR) Principles

| Structural Feature | General Impact on Activity | Example Enzyme Target |

|---|---|---|

| Lipophilic N-Alkyl Substituent | Increases potency | Fatty Acid Amide Hydrolase (FAAH) nih.gov |

| Bent O-Aryl Moiety | Improves fit into enzyme surface | Fatty Acid Amide Hydrolase (FAAH) nih.gov |

| Central Heterocyclic Scaffold | Critical for potency and selectivity | Diacylglycerol Lipase (B570770) α (DAGLα) universiteitleiden.nl |

| Acyl Chain Length | Affects binding pocket occupancy and potency | Diacylglycerol Lipase α (DAGLα) universiteitleiden.nl |

| Leaving Group of Carbamate/Urea | Modulates reactivity and selectivity | Monoacylglycerol Lipase (MAGL) stanford.edu |

Influence of Electrophilic Warheads on Reactivity and Selectivity

The electrophilic warhead is the chemical moiety within the inhibitor that forms a covalent bond with the target protein, typically through a reaction with a nucleophilic amino acid in the enzyme's binding site. researchgate.net In the context of serine hydrolases, the warhead is designed to be attacked by the active site serine nucleophile. researchgate.net The choice of warhead is a critical factor in the design of a covalent inhibitor, as it profoundly influences the inhibitor's reactivity and selectivity profile. researchgate.netstanford.edu

A wide array of electrophilic warheads has been developed to target serine hydrolases, including fluorophosphonates, sulfonyl fluorides, β-lactams, isocoumarins, and carbamates. nih.gov These groups differ significantly in their intrinsic reactivity and their specificity for the serine nucleophile over other nucleophilic residues found in proteins, such as cysteine or lysine (B10760008). researchgate.netstanford.edumdpi.com For instance, electrophilic phosphorous compounds are highly selective for the serine nucleophile, possessing sufficient reactivity for active site labeling while avoiding non-specific reactions. stanford.edu

Carbamates represent a particularly versatile and privileged chemotype for serine hydrolase inhibition. acs.orgstanford.edu They react with the conserved serine nucleophile to form stable, carbamoylated enzyme adducts, effectively inactivating the enzyme. nih.gov The reactivity and selectivity of the carbamate warhead can be finely tuned through structural modifications, allowing for the development of inhibitors with high potency and specificity for individual members of the serine hydrolase family. acs.orgnih.gov Research has demonstrated that diverse classes of carbamates, such as O-aryl and O-hexafluoroisopropyl (HFIP) carbamates, can react selectively with serine hydrolases within complex proteomes. acs.org

Table 1: Common Electrophilic Warheads in Serine Hydrolase Inhibition

| Electrophilic Warhead | General Reactivity | Selectivity Notes |

|---|---|---|

| Fluorophosphonates (FP) | High | Broadly reactive across the serine hydrolase superfamily; highly selective for serine nucleophiles. stanford.edupnas.org |

| Carbamates | Moderate to High | Reactivity and selectivity are highly tunable based on substituents; a versatile scaffold for selective inhibitor development. acs.orgstanford.edunih.gov |

| Sulfonyl Fluorides (SF) | High | Shows a preference for Ser > Thr > Tyr > Cys > Lys > His. researchgate.net |

| β-Lactams | Moderate | Primarily used for targeting bacterial enzymes like β-lactamases and certain serine proteases. nih.gov |

| Triazole Ureas | Moderate | Versatile chemotype with broad coverage across the enzyme class; selectivity can be tuned via synthetic modifications. stanford.edu |

| Isocoumarins | Moderate | May require alkylation of a second active site residue for stable, irreversible inhibition. pnas.org |

Importance of Recognition Elements for Enzyme Active Site Targeting

While the electrophilic warhead is responsible for the covalent modification, selectivity is primarily achieved through the rest of the inhibitor molecule, which functions as a recognition element. annualreviews.org This part of the structure directs the inhibitor to the active site of a specific enzyme through favorable non-covalent interactions. researchgate.net These binding groups are often inspired by the natural substrates of the target enzyme. annualreviews.org

For an inhibitor to be selective, the recognition element must fit snugly into the binding pocket of the intended target enzyme but poorly into the active sites of other, off-target enzymes. This principle is fundamental to avoiding widespread, non-specific inhibition that could lead to toxicity. mdpi.com The combination of a moderately reactive warhead with a high-affinity recognition element is a powerful strategy for developing potent and selective covalent inhibitors.

In the structure of this compound, the molecular fragments attached to the carbamate warhead—specifically the N-methyl-1H-pyrazole-1-carboxamide and the N-methyl-N-(tert-butoxycarbonyl)ethaneamine moieties—serve as the recognition elements. sigmaaldrich.com These groups are responsible for forming specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts within the active site of the target serine hydrolase(s). The precise shape and chemical properties of these elements guide the inhibitor to its target, positioning the carbamate warhead for an efficient and selective reaction with the catalytic serine residue. For example, peptidic recognition elements are often employed to selectively target serine proteases. nih.gov Similarly, the specific arrangement of rings and alkyl groups in this compound dictates its affinity and specificity within the vast serine hydrolase family.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1622426-24-7 sigmaaldrich.com |

| Molecular Formula | C14H24N4O3 sigmaaldrich.com |

| Molecular Weight | 296.37 g/mol sigmaaldrich.com |

| SMILES String | CN(CCN(C(OC(C)(C)C)=O)C)C(N1N=CC(C)=C1)=O sigmaaldrich.com |

| InChI Key | OGWFKBLFWLXJQC-UHFFFAOYSA-N sigmaaldrich.com |

Synthetic Methodologies and Chemical Biology Platforms for Serine Hydrolase Inhibitor 19 and Analogues

Chemical Synthesis of Serine Hydrolase Inhibitor-19 and Derivations

The creation of specific and effective serine hydrolase inhibitors like this compound (SHI-19) is underpinned by advanced synthetic chemistry. These methods facilitate a detailed investigation of how chemical structures relate to their inhibitory effects, utilizing principles from fragment-based drug discovery and modular synthesis to build extensive libraries of related compounds for biological testing.

Fragment-Based Drug Discovery (FBDD) Paradigm for Inhibitor Development (context for SHI-19 as a fragment)

Fragment-based drug discovery (FBDD) represents a highly effective strategy for developing inhibitors of serine hydrolases. This method starts by identifying small, low-molecular-weight chemical fragments that bind weakly to the target enzyme. These initial "hits" then serve as foundational building blocks for creating more potent and selective inhibitors through processes known as fragment growing, linking, or merging.

Within the FBDD context, this compound can be viewed as a fundamental fragment or scaffold. Its core chemical structure, typically a carbamate (B1207046), acts as a reactive "warhead" that can form a covalent bond with the serine residue in the active site of a target hydrolase. The adaptable nature of this scaffold permits the systematic addition of various chemical groups to probe the enzyme's binding pocket, thereby enhancing the inhibitor's binding strength and specificity. This iterative design process is often informed by structural biology techniques like X-ray crystallography and computational modeling, which reveal how the inhibitor binds and suggest pathways for further optimization.

FBDD presents distinct advantages over conventional high-throughput screening (HTS). Fragments, being smaller and less complex than typical drug candidates, can explore the chemical landscape more efficiently and are more likely to form favorable binding interactions. The optimization of these fragment hits is often more direct, as the initial binding event provides a clear starting point for structure-activity relationship (SAR) studies.

Modular Synthesis Approaches for Serine Hydrolase Inhibitors (e.g., Click Chemistry)

The modular synthesis of serine hydrolase inhibitors is a pivotal strategy that allows for the rapid construction of varied compound libraries. This technique involves assembling inhibitors from smaller, pre-functionalized building blocks, enabling the systematic alteration of different parts of the inhibitor's structure. A prominent tool in modular synthesis is "click chemistry," a group of reliable and biocompatible reactions known for their high yields and minimal byproducts.

A key example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely applied in synthesizing serine hydrolase inhibitors. This reaction efficiently connects an azide-containing fragment to an alkyne-containing fragment, creating a stable triazole linkage. This method has been used to generate libraries of bifunctional probes for activity-based protein profiling (ABPP), where a reactive warhead is joined to a reporter tag (like a fluorescent dye or biotin) through a triazole linker.

The modularity of this synthetic approach permits the independent modification of the warhead, the linker, and the reporter tag. This flexibility is crucial for fine-tuning the properties of a probe for specific scientific questions, such as screening different warheads for their reactivity and selectivity or choosing different reporter tags for various detection methods.

Library Synthesis and Diversification Strategies for Serine Hydrolase Inhibitor Scaffolds

The creation of large and diverse libraries of chemical compounds based on a common structural framework, or scaffold, is a central element of modern drug discovery. For serine hydrolase inhibitors, this frequently involves the parallel synthesis of numerous analogs where different chemical groups are methodically added to various positions on the inhibitor scaffold. This comprehensive approach allows for a thorough investigation of structure-activity relationships (SAR) and the discovery of compounds with enhanced potency, selectivity, and drug-like properties.

A common tactic for library synthesis uses a shared chemical intermediate that can be easily modified in the final synthetic steps. For instance, a scaffold with a reactive site, like an amine or a carboxylic acid, can be joined with a wide array of building blocks to produce a library of amides or esters. This has been applied to generate libraries of carbamate-based inhibitors by systematically varying the alcohol and isocyanate components.

The diversification of inhibitor scaffolds can also be accomplished using multicomponent reactions, where complex molecules are assembled from three or more starting materials in a single, efficient step. These reactions can generate significant chemical diversity from a limited set of initial building blocks. The resulting compound libraries are then screened against a panel of serine hydrolases to find potent and selective inhibitors, often using high-throughput screening (HTS) to rapidly assess large numbers of compounds.

Activity-Based Protein Profiling (ABPP) in the Study of this compound and Related Compounds

Activity-based protein profiling (ABPP) is a sophisticated chemical proteomics technology that employs active site-directed chemical probes to measure the functional status of entire enzyme families within complex biological samples. This technique has proven essential in the investigation of serine hydrolase inhibitors such as SHI-19, facilitating the detailed characterization of their target engagement and selectivity.

Principles and Design of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are the central tool of the ABPP technology. These probes are engineered molecules with three main components: a reactive group (or "warhead") that covalently attaches to the enzyme's active site, a recognition element that guides the probe to a particular enzyme class, and a reporter tag that allows for the detection and isolation of the labeled proteins.

The design of the reactive group is paramount for an ABP's effectiveness. For serine hydrolases, commonly used reactive groups include fluorophosphonates, sulfonyl fluorides, and carbamates, all of which target the conserved serine nucleophile in the active site. The recognition element helps to confer selectivity, while the reporter tag, often a fluorescent molecule like rhodamine or a biotin (B1667282) tag, enables the labeled enzymes to be visualized and purified for further analysis.

| Probe Component | Function | Common Examples for Serine Hydrolases |

|---|---|---|

| Reactive Group (Warhead) | Covalently modifies the active site of the target enzyme. | Fluorophosphonates, Sulfonyl fluorides, Carbamates |

| Recognition Element | Directs the probe to a specific class of enzymes. | Hydrophobic groups, Substrate-mimicking pharmacophores |

| Reporter Tag | Enables visualization and enrichment of labeled proteins. | Fluorophores (Rhodamine, Fluorescein), Biotin |

Competitive ABPP for Assessing this compound Target Engagement and Selectivity

Competitive ABPP is a powerful variant of the ABPP method used to determine an inhibitor's potency and selectivity directly within a native biological environment. In this assay, a biological sample is first treated with the inhibitor being studied. Subsequently, a broad-spectrum ABP that targets the same enzyme class is added.

If the inhibitor has bound to a specific enzyme, it will prevent the ABP from binding, resulting in a reduced signal from that enzyme. The extent of this signal reduction directly correlates with the inhibitor's potency for that enzyme. By measuring changes in ABP labeling across the entire enzyme family, a comprehensive selectivity profile of the inhibitor can be constructed.

This competitive approach has been widely used to map the target profiles of SHI-19 and its derivatives. For example, competitive ABPP studies have shown that certain carbamate inhibitors can be highly selective for specific serine hydrolases, even among closely related enzymes. This detailed information on target engagement and selectivity is vital for understanding the inhibitor's biological effects and for guiding its development into a potential therapeutic agent. The data from such experiments allow for direct comparisons of inhibitor potency and selectivity, as shown in the hypothetical data table below.

Mass Spectrometry-Based Chemoproteomics (e.g., ABPP-MudPIT, ABPP-SILAC) for Proteome-Wide Analysis of Inhibitor Interactions

Mass spectrometry-based chemoproteomic approaches have become indispensable tools for the global analysis of inhibitor interactions with serine hydrolases. These methods allow for the simultaneous assessment of potency and selectivity of inhibitors against numerous enzymes within their native biological context. annualreviews.orgpnas.org Two prominent techniques in this field are Activity-Based Protein Profiling coupled with Multidimensional Protein Identification Technology (ABPP-MudPIT) and ABPP combined with Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC).

Activity-Based Protein Profiling-Multidimensional Protein Identification Technology (ABPP-MudPIT):

ABPP-MudPIT is a powerful platform for identifying the targets of serine hydrolase inhibitors in complex proteomes. biorxiv.orgnih.gov This technique utilizes broad-spectrum activity-based probes (ABPs), such as fluorophosphonate (FP) probes, which covalently bind to the active-site serine of a wide range of hydrolases. pnas.orgnih.gov In a competitive profiling experiment, a proteome is pre-incubated with a potential inhibitor before treatment with a biotinylated FP probe. biorxiv.org The probe-labeled enzymes are then enriched using avidin (B1170675) affinity chromatography and subsequently identified and quantified by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS). biorxiv.orgscispace.com A reduction in the signal for a particular hydrolase in the inhibitor-treated sample compared to a control sample indicates that the inhibitor has engaged that specific enzyme. researchgate.net

This approach has been successfully employed to identify the molecular targets of various bioactive compounds. For instance, in a study to identify the targets of pro-adipogenic carbamates, competitive ABPP-MudPIT analysis of 10T1/2 adipocyte proteomes treated with the inhibitor WWL113 revealed Ces3 and Ces1f as its primary targets. researchgate.net The molecular weights of these carboxylesterase enzymes corresponded to the ~60 kDa activity band observed in gel-based ABPP. researchgate.net

Table 1: Representative Data from a Competitive ABPP-MudPIT Experiment

| Protein | Spectral Count (Control) | Spectral Count (Inhibitor-Treated) | % Inhibition |

| Ces3 | 150 | 15 | 90% |

| Ces1f | 120 | 24 | 80% |

| ABHD6 | 80 | 64 | 20% |

| FAAH | 100 | 98 | 2% |

This table is illustrative and provides a simplified representation of data that could be generated from a competitive ABPP-MudPIT experiment to show the selective inhibition of Ces3 and Ces1f.

Activity-Based Protein Profiling-Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC):

ABPP-SILAC is a quantitative proteomic strategy that provides a more precise measurement of inhibitor potency and selectivity across the proteome. scispace.comresearchgate.net In a typical competitive ABPP-SILAC experiment, two cell populations are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as lysine (B10760008) and arginine. scispace.comresearchgate.net The "light" cells are treated with the inhibitor, while the "heavy" cells are treated with a vehicle control (e.g., DMSO). scispace.comresearchgate.net Following treatment, the cell lysates are combined, and the proteome is labeled with a biotinylated ABP. scispace.comresearchgate.net The labeled proteins are enriched and analyzed by LC-MS/MS. researchgate.net The ratio of "heavy" to "light" peptide signals for each identified hydrolase provides a quantitative measure of target engagement by the inhibitor. A high heavy/light ratio for a specific enzyme indicates that the inhibitor has effectively blocked the binding of the ABP. biorxiv.org

This method has been instrumental in validating inhibitor targets and assessing their selectivity. For example, ABPP-SILAC was used to quantify the inhibition of Mycobacterium tuberculosis (Mtb) serine hydrolases by a series of 1,2,3-triazole urea (B33335) inhibitors. biorxiv.org The results demonstrated that the more potent antibacterial compounds, AA691 and AA692, preferentially inhibited enzymes like TesA and FbpA compared to the less active analogue AA702. biorxiv.org

Table 2: Illustrative ABPP-SILAC Data for Serine Hydrolase Inhibitor Profiling

| Serine Hydrolase | Heavy/Light Ratio | Interpretation |

| TesA | 10.5 | Strong Inhibition |

| FbpA | 8.2 | Strong Inhibition |

| Rv0183 | 1.1 | No Significant Inhibition |

| FAAH2 | 1.3 | No Significant Inhibition |

This table is a hypothetical representation of ABPP-SILAC data, demonstrating how quantitative ratios can be used to determine inhibitor selectivity.

These mass spectrometry-based chemoproteomic platforms offer a comprehensive and unbiased view of an inhibitor's interactions across the entire serine hydrolase superfamily in a native biological system, providing crucial data for lead optimization and the development of selective chemical probes. nih.govnih.gov

High-Throughput Screening (HTS) Methodologies for Serine Hydrolase Inhibitor Discovery

High-throughput screening (HTS) has emerged as a powerful strategy for the discovery of novel serine hydrolase inhibitors from large and diverse compound libraries. researchgate.netnih.gov These methodologies are designed to rapidly assess the activity of thousands of compounds, identifying "hits" that can be further optimized into potent and selective inhibitors. annualreviews.org A key innovation that has facilitated HTS for serine hydrolases is the adaptation of activity-based protein profiling into formats compatible with automated screening platforms. pnas.org

One of the most successful HTS approaches for this enzyme class is fluorescence polarization activity-based protein profiling (FluoPol-ABPP). nih.govresearchgate.net This assay leverages the principle that a small, fluorescently-labeled ABP will tumble rapidly in solution, resulting in low fluorescence polarization. researchgate.net However, when the ABP covalently binds to a much larger serine hydrolase, its tumbling rate decreases significantly, leading to an increase in fluorescence polarization. researchgate.net In a competitive HTS format, a library of compounds is screened for their ability to inhibit this interaction. Compounds that bind to the active site of the enzyme will prevent the ABP from binding, resulting in a low fluorescence polarization signal. nih.govresearchgate.net

The FluoPol-ABPP platform has been successfully used to screen extensive compound libraries against various serine hydrolases. For example, a screen of nearly 218,000 compounds against retinoblastoma-binding protein 9 (RBBP9) using FluoPol-ABPP led to the identification of 445 potential inhibitors. nih.gov From this initial screen, oxime esters were identified as a promising class of covalent inhibitors that selectively target the active site serine of RBBP9. nih.gov

Table 3: Representative HTS Data for RBBP9 Inhibitors from a FluoPol-ABPP Screen

| Compound ID | Compound Class | Concentration (µM) | % Inhibition of RBBP9 |

| 1 | Thiazole-containing ester-oxime | 7.94 | 85 |

| 2 | Thiazole-containing ester-oxime | 7.94 | 78 |

| 3 | Carbamate | 7.94 | 92 |

| 4 | Emetine (Natural Product) | 7.94 | 65 |

This table is based on findings from the screening for RBBP9 inhibitors and illustrates the type of data generated in an HTS campaign. nih.gov

Another innovative HTS method is the EnPlex platform, which allows for the simultaneous screening of a library of compounds against a large panel of serine hydrolases in a multiplexed format. nih.gov This approach provides immediate data on both the potency and selectivity of the inhibitors, enabling more effective prioritization of lead candidates. nih.gov An EnPlex screen of a library of boronic acid- and nitrile-containing compounds successfully identified lead inhibitors for numerous serine hydrolases. nih.gov

These HTS methodologies, particularly when combined with downstream chemoproteomic profiling for hit validation and selectivity analysis, have significantly accelerated the discovery of novel chemical probes and lead compounds for the serine hydrolase superfamily. nih.govresearchgate.net

Target Identification and Functional Elucidation of Serine Hydrolases Utilizing Serine Hydrolase Inhibitor 19 and Probes

Global Profiling of Serine Hydrolase Activities in Complex Proteomes

Activity-based protein profiling (ABPP) has emerged as a powerful technique for monitoring the functional state of enzymes. nih.govfrontiersin.org By using probes that covalently modify the active site of specific enzyme classes, ABPP provides a direct measure of enzyme activity, a critical advantage over traditional methods that only measure protein or transcript abundance. pnas.orgpnas.org For the serine hydrolase superfamily, fluorophosphonate (FP)-based probes are widely used due to their broad reactivity and specificity for the catalytic serine residue. pnas.orgthermofisher.comthermofisher.com These probes can be tagged with various reporters, such as fluorophores (e.g., rhodamine, TAMRA) for fluorescent gel imaging or biotin (B1667282) for enrichment and mass spectrometry (MS)-based identification. thermofisher.comthermofisher.comnih.gov

Mapping Active Serine Hydrolases in Diverse Tissues and Cell Lines

The application of FP-based probes has enabled the comprehensive mapping of active serine hydrolases across a wide array of biological samples, including different tissues and cell lines. This approach allows for the creation of activity maps that reveal the distribution and functional state of these enzymes in their native environments. nih.gov

For instance, studies utilizing probes like FP-rhodamine and FP-biotin have successfully profiled serine hydrolase activities in various mouse tissues, such as the brain and liver. thermofisher.comthermofisher.com These analyses have revealed distinct patterns of enzyme activity, highlighting tissue-specific functions of different hydrolases. In cancer research, ABPP has been employed to compare serine hydrolase activity profiles across panels of human breast and melanoma cancer cell lines. pnas.org This research identified a cluster of proteases, lipases, and esterases that could distinguish cancer lines based on their tissue of origin and, notably, their invasive potential. pnas.org The studies found that highly invasive cancer cells often down-regulate a set of serine hydrolase activities while up-regulating a distinct group of secreted and membrane-associated enzymes. pnas.org

Furthermore, organism-wide activity maps have been generated for model organisms like Drosophila melanogaster, providing a comprehensive view of serine hydrolase activities throughout development and in various adult tissues. nih.govebi.ac.uk These maps, generated through a combination of gel-based ABPP and liquid chromatography-mass spectrometry (LC-MS/MS), have identified hundreds of active serine hydrolases, categorized as serine proteases and metabolic serine hydrolases. nih.gov

Table 1: Examples of Serine Hydrolases Mapped in Tissues and Cell Lines

| Hydrolase Category | Example Enzyme | Tissue/Cell Line | Research Finding | Citation |

|---|---|---|---|---|

| Metabolic Serine Hydrolase | Fatty Acid Amide Hydrolase (FAAH) | Mouse Brain | Identified as an active hydrolase using desthiobiotin-FP probes and its active-site peptide was mapped. | thermofisher.com |

| Serine Protease | Urokinase | Human Cancer Cell Lines | Activity was up-regulated in highly invasive cancer cell lines. | pnas.org |

| Metabolic Serine Hydrolase | KIAA1363 | Human Cancer Cell Lines | A membrane-associated hydrolase whose activity was up-regulated in invasive cancer lines. | pnas.org |

| Serine Proteases | Multiple | Drosophila melanogaster Tissues | 50 active serine proteases were identified across various tissues using LC-MS/MS based ABPP. | nih.gov |

| Metabolic Serine Hydrolases | Multiple | Drosophila melanogaster Tissues | 68 active metabolic serine hydrolases were identified, showing tissue-specific activity patterns. | nih.gov |

| Serine Proteases | Tissue Plasminogen Activator (tPA) | Ovarian Clear Cell Carcinoma (OCCC) Cell Lines | Identified as an active protease in the secretome of OCCC cells. | nih.gov |

Identification of Previously Uncharacterized Serine Hydrolase Activities

A significant contribution of ABPP is the discovery and functional annotation of previously uncharacterized enzymes. nih.gov By targeting the active state, probes can label enzymes for which the endogenous substrates and biological roles are unknown.

In the bacterium Staphylococcus aureus, a fluorophosphonate-based probe led to the identification of ten previously uncharacterized active serine hydrolases, termed fluorophosphonate-binding hydrolases (Fphs). nih.gov These enzymes, all belonging to the α/β hydrolase superfamily, were found to be active during biofilm-promoting growth conditions, suggesting a role in this critical aspect of bacterial survival and pathogenesis. nih.govresearchgate.net Similarly, in Klebsiella pneumoniae, another critical pathogen, ABPP with fluorophosphonate probes identified 10 serine hydrolases, seven of which were previously uncharacterized. researchgate.netbiorxiv.org

Chemoproteomic studies in Enterococcus faecium have also utilized FP-probes to identify 11 largely uncharacterized serine hydrolase targets, including α,β-hydrolases, SGNH-hydrolases, phospholipases, and amidases. oup.com These findings open new avenues for understanding the basic biology of these organisms and for identifying potential new drug targets. The ability to discover inhibitors for these uncharacterized hydrolases without prior knowledge of their substrates is a key advantage of competitive ABPP platforms. nih.gov

Functional Characterization of Serine Hydrolase Targets

Following identification, the functional roles of these newly discovered or profiled serine hydrolases can be elucidated through a combination of genetic, biochemical, and inhibitor-based studies.

Elucidating Biological Roles in Metabolic Pathways

Serine hydrolases are critical players in various metabolic pathways, particularly in lipid metabolism. mdpi.com ABPP, coupled with inhibitor development, has been instrumental in dissecting these roles. For example, inhibitors of monoacylglycerol lipase (B570770) (MGL), a serine hydrolase involved in the endocannabinoid system, have been developed using ABPP strategies to study its role in lipid signaling and neuroinflammation. mdpi.com

In the context of infectious diseases, the inhibition of specific serine hydrolases in pathogens can disrupt their metabolic processes. In Plasmodium falciparum, the causative agent of malaria, mixed alkyl/aryl phosphonates have been used to identify metabolic serine hydrolases as potential antimalarial targets. biorxiv.org The synergy observed between these inhibitors and broad-spectrum lipase inhibitors like Orlistat suggests that co-inhibition of multiple lipid metabolic pathways could be a promising therapeutic strategy. biorxiv.org The characterization of Fph proteins in S. aureus has revealed their esterase or lipase-like properties, pointing to their involvement in lipid metabolism, which is crucial for bacterial physiology and virulence. researchgate.net

Understanding Contributions to Cellular Signaling and Homeostasis

Serine hydrolases are integral to cellular signaling and maintaining homeostasis. nih.gov Dysregulation of their activity can lead to various pathological conditions. Serine hydrolase inhibitors have been shown to prevent necrotic cell death by blocking mitochondrial calcium uptake and the subsequent formation of the mitochondrial permeability transition pore (MPTP). nih.gov This highlights a crucial role for certain serine hydrolases in regulating ion homeostasis and cell survival pathways.

In Klebsiella pneumoniae, functional studies using transposon mutants of newly identified serine hydrolases like YjfP and DegP revealed their importance in maintaining cell envelope integrity. researchgate.net Mutants deficient in these enzymes showed increased susceptibility to serum-killing and antimicrobial peptides, indicating their role in protecting the bacterium from host immune defenses. researchgate.net The biochemical and structural analysis of YjfP suggested it functions as an acetyl esterase, providing molecular insight into its homeostatic function. researchgate.net

Investigating Roles in Host-Pathogen Interactions and Virulence Mechanisms

The interface between a host and a pathogen is a dynamic environment where serine hydrolases from both organisms play critical roles. elsevier.es Pathogens often secrete or display serine hydrolases that act as virulence factors, while host serine proteases can be exploited by pathogens for invasion or can be part of the immune response. elsevier.esnih.gov

ABPP has been successfully applied to identify pathogen-secreted serine hydrolases that are active during infection. In S. aureus, the newly identified FphB has been characterized as a novel virulence factor. nih.gov Its presence on the bacterial surface during infection makes it a promising target for both diagnostic probes and anti-virulence therapies. nih.gov

In Klebsiella pneumoniae, functional validation of uncharacterized serine hydrolases, including the putative lysophospholipase PldB, esterase YjfP, and patatin-like phospholipase YchK, demonstrated their importance for virulence. biorxiv.org Mutants lacking these enzymes showed reduced virulence in a Galleria mellonella infection model and impaired growth in co-culture with human colonic organoids. biorxiv.org These findings position these hydrolases as potential targets for anti-virulence strategies that could synergize with existing antibiotics. biorxiv.org

Host serine proteases are also critical in viral infections. For example, the host protease TMPRSS2 is essential for the entry of coronaviruses like SARS-CoV-2. nih.govnih.gov Serine protease inhibitors have been shown to block this entry step, highlighting their therapeutic potential. nih.gov

Deciphering Serine Hydrolase Function in Specific Biological Contexts (e.g., inflammation, neurobiology)

While information on Serine Hydrolase Inhibitor-19 is not available, the broader strategy of using serine hydrolase inhibitors and activity-based probes has been pivotal in understanding the roles of these enzymes in inflammation and neurobiology.

General Approach in Inflammation and Neurobiology:

The primary method used is competitive activity-based protein profiling (ABPP). This technique allows researchers to identify the specific targets of an inhibitor within the complex environment of a cell or tissue. acs.org

Broad Profiling: A broad-spectrum probe, such as a fluorophosphonate (FP) probe (e.g., FP-biotin or FP-rhodamine), is used to label a wide range of active serine hydrolases in a biological sample (e.g., brain tissue or immune cells). pnas.orgnih.gov

Competitive Inhibition: Before adding the broad-spectrum probe, the sample is pre-treated with a specific inhibitor of interest. If the inhibitor binds to a particular serine hydrolase, it blocks that enzyme's active site.

Target Identification: Consequently, the broad-spectrum probe cannot bind to the inhibited enzyme. By comparing the probe-labeling patterns between the inhibitor-treated sample and a control sample, scientists can identify which enzymes are targeted by the inhibitor, as they will show a significantly reduced signal. acs.orgresearchgate.net

Key Findings Using Other Inhibitors:

Although SHI-19 has not been documented in such studies, research using other inhibitors has yielded significant insights into the function of various serine hydrolases in inflammation and neurobiology.

Table of Serine Hydrolases Implicated in Neurobiology and Inflammation (Identified by Other Inhibitors)

| Serine Hydrolase Target | Biological Context | Function Elucidated via Inhibition | Reference Inhibitors (Examples) |

| Monoacylglycerol Lipase (MAGL) | Neurobiology, Inflammation | Primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition elevates 2-AG levels, impacting neurotransmission and neuroinflammation. | JZL184, KML29, JW651 |

| Fatty Acid Amide Hydrolase (FAAH) | Neurobiology, Inflammation | Degrades the endocannabinoid anandamide (B1667382) and other fatty acid amides. Inhibition produces analgesic and anti-inflammatory effects. | PF-3845, URB597, BIA 10-2474 |

| Dipeptidyl Peptidase-4 (DPP4) | Inflammation, Metabolism | A target for type 2 diabetes that also plays a role in immune regulation. | Saxagliptin, Sitagliptin |

| KIAA1363 (AADACL1) | Inflammation | Identified as a regulator of pro-inflammatory cytokine production (e.g., TNFα) in macrophages. | JW480, WWL115 |

| Carboxylesterases (CES) | Inflammation, Metabolism | Involved in xenobiotic metabolism and lipid homeostasis. Some CES enzymes are targeted by inhibitors used in inflammation studies. | WWL113, WWL229 |

| Alpha/beta Hydrolase Domain-containing 6 (ABHD6) | Neurobiology | Contributes to the degradation of the endocannabinoid 2-AG at the postsynaptic membrane, modulating synaptic function. | WWL70, WWL123 |

This table illustrates the types of discoveries made using the general approach that a tool like this compound is designed for. However, without specific studies using SHI-19, its direct impact on deciphering these pathways remains uncharacterized in the scientific literature.

Research on "this compound" Remains Limited, Precluding In-Depth Analysis

Despite a thorough search of available scientific literature and databases, detailed research findings specifically on the chemical compound “this compound” (SHI-19) are insufficient to construct a comprehensive scientific article based on the requested outline. While basic chemical information for this compound is available, in-depth studies detailing its application in advanced research areas appear to be limited in the public domain.

"this compound" is identified by the CAS number 1622426-24-7 and the chemical name tert-Butyl(2-(N,4-dimethyl-1H-pyrazole-1-carboxamido)ethyl)(methyl)carbamate. It is classified as a small molecule fragment that demonstrates in vitro reactivity with the serine hydrolase class of proteins and is suggested to be a scaffold for developing novel inhibitors. sigmaaldrich.com The compound belongs to a broader class of urea-based inhibitors, including acyl pyrazoles, which have been explored as potential serine hydrolase inhibitors. sigmaaldrich.com

However, specific research detailing the use of this compound as a basis for chemical genetics screens, including the identification of novel biological pathways or probing enzyme function in living systems, is not presently available in published literature. Similarly, there is a lack of specific data on the development of more selective inhibitors derived from the SHI-19 scaffold, including strategies for tuning its selectivity across the serine hydrolase superfamily or optimizing its potency and in vivo activity. Furthermore, no studies were found that describe the integration of this compound analogues with complementary omics technologies.

The absence of this specific information makes it impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focused solely on "this compound."

While the broader field of serine hydrolase inhibitor research is rich with the very applications outlined—chemical genetics screens, development of selective probes, and integration with omics—these studies utilize a variety of other, more extensively characterized inhibitor scaffolds. nih.govfishersci.comnih.gov These general methodologies provide a framework for how a compound like SHI-19 could be investigated, but specific data for SHI-19 itself is not currently available to be reported.

Advanced Research Applications and Methodological Enhancements for Serine Hydrolase Inhibitor 19 Derived Probes

Integration of Serine Hydrolase Inhibitor-19 Analogues with Complementary Omics Technologies

Metabolomic Profiling to Elucidate Downstream Effects of Serine Hydrolase Inhibition

The application of SHI-19-derived probes in conjunction with metabolomic profiling provides a powerful strategy to unravel the downstream consequences of inhibiting specific serine hydrolases. frontiersin.organnualreviews.org By selectively blocking the activity of an enzyme, researchers can observe the subsequent accumulation of its substrates and the depletion of its products, thereby mapping its metabolic functions. frontiersin.orgnih.gov This approach, often part of a broader methodology known as activity-based protein profiling (ABPP), allows for the functional annotation of poorly characterized enzymes within their native biological context. frontiersin.organnualreviews.org

A key advantage of this integrated approach is its ability to move beyond in vitro substrate specificity and reveal the true physiological roles of enzymes in complex biological systems. For instance, studies combining selective inhibitors with metabolomics have been crucial in understanding the functions of serine hydrolases involved in lipid metabolism. nih.govnomuraresearchgroup.com Inhibition of specific lipases, for example, leads to measurable changes in the lipidome, allowing for the identification of the endogenous substrates and pathways regulated by these enzymes. nih.gov

Table 1: Illustrative Metabolomic Changes Following Serine Hydrolase Inhibition

| Inhibited Serine Hydrolase | Affected Metabolite Class | Observed Change | Implication |

| Monoacylglycerol Lipase (B570770) (MAGL) | Endocannabinoids (2-AG) | Increased Levels | MAGL is the primary enzyme for 2-AG degradation. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | N-acylethanolamines (Anandamide) | Increased Levels | FAAH is a key regulator of anandamide (B1667382) signaling. nomuraresearchgroup.com |

| KIAA1363 (AADACL1) | 2-acetyl-monoalkylglycerols | Altered Levels | Elucidates the role of KIAA1363 in ether lipid metabolism. nomuraresearchgroup.com |

| ABHD6 | Monoacylglycerols | Altered Levels | Highlights the role of ABHD6 in lipid signaling. researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple studies on serine hydrolase inhibition.

This combined chemoproteomic and metabolomic platform has proven effective in identifying the functional roles of numerous serine hydrolases, including those with previously unknown functions. annualreviews.orgnih.gov The data generated from these studies not only clarifies the direct enzymatic activity but also provides a broader understanding of the metabolic networks influenced by the targeted hydrolase. frontiersin.org

Transcriptomic and Proteomic Analysis in Response to Serine Hydrolase Modulation

Complementing metabolomic studies, transcriptomic and proteomic analyses offer a deeper understanding of the cellular response to the modulation of serine hydrolase activity by SHI-19-derived probes. nih.govresearchgate.net These "omics" approaches provide a global view of the changes in gene and protein expression that occur as a consequence of inhibiting a specific enzyme. nih.govresearchgate.net This allows researchers to identify compensatory mechanisms, downstream signaling cascades, and potential off-target effects. nih.govresearchgate.net

Transcriptomic analysis, typically performed using techniques like RNA-sequencing, reveals which genes are up- or down-regulated following inhibitor treatment. asm.org This can point to transcriptional feedback loops or the activation of stress response pathways. asm.org For example, the inhibition of a key metabolic enzyme might lead to the upregulation of genes involved in alternative metabolic pathways.

Proteomic analysis, often utilizing mass spectrometry-based techniques, quantifies changes in the abundance of proteins. nih.govresearchgate.net This is particularly valuable for understanding post-transcriptional regulation and can reveal changes in protein stability or turnover rates. frontiersin.org When combined with activity-based protein profiling (ABPP), proteomics can distinguish between changes in protein level and changes in protein activity, providing a more nuanced picture of the cellular response. frontiersin.orgnih.gov

Table 2: Integrated Omics Approaches in Serine Hydrolase Research

| Omics Technique | Information Gained | Example Application |

| Metabolomics | Identifies changes in substrate and product levels. | Pinpointing the endogenous substrates of a novel lipase. nih.gov |

| Transcriptomics | Reveals changes in gene expression. | Identifying compensatory metabolic pathways activated upon enzyme inhibition. sciopen.com |

| Proteomics | Quantifies changes in protein abundance. | Assessing the impact of inhibition on the expression of other enzymes in the same pathway. nih.govresearchgate.net |

| Activity-Based Protein Profiling (ABPP) | Measures the functional state of enzymes. | Determining the selectivity and potency of an inhibitor across the entire serine hydrolase family. annualreviews.orgpnas.org |

This table provides a general overview of the applications of different omics techniques in the study of serine hydrolase inhibitors.

The integration of these multi-omics datasets provides a comprehensive, systems-level understanding of the effects of inhibiting a particular serine hydrolase. nih.gov This holistic view is crucial for validating the on-target effects of a probe, identifying potential off-target interactions, and fully elucidating the biological role of the enzyme . annualreviews.orgnih.gov

Computational and Structural Biology Contributions to Serine Hydrolase Inhibitor 19 Research

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of serine hydrolase inhibitors, docking is used to predict how a compound like the one identified by CAS number 1622426-24-7 might bind within the active site of a target serine hydrolase. chemsrc.comontosight.ai These simulations help researchers visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's binding affinity.

Following docking, molecular dynamics (MD) simulations are often employed to study the behavior of the enzyme-inhibitor complex over time. MD simulations provide a more dynamic picture, revealing the flexibility of both the enzyme and the inhibitor and how they adapt to each other. This can help confirm the stability of the binding pose predicted by docking and identify key residues involved in the interaction, which is crucial for understanding the mechanism of inhibition.

Structural Elucidation of Serine Hydrolase-Inhibitor Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. Determining the crystal structure of a serine hydrolase in complex with an inhibitor provides definitive evidence of the binding mode. This structural information is invaluable for validating computational models and for structure-based drug design.

For many serine hydrolase inhibitors, crystallographic data reveals the precise orientation of the inhibitor in the active site and the covalent modifications it may form with the catalytic serine residue. This level of detail allows medicinal chemists to design new inhibitors with improved properties by, for example, modifying chemical groups to enhance interactions with specific amino acid residues in the active site.

In Silico Screening and Virtual Ligand Design for New Serine Hydrolase Inhibitor Chemotypes

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target, such as a serine hydrolase. This approach is much faster and more cost-effective than traditional high-throughput screening of physical compounds.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods search for new compounds that are similar to known inhibitors, while structure-based methods use the 3D structure of the target enzyme to dock and score candidate compounds. These techniques have been instrumental in identifying novel chemical scaffolds, or chemotypes, for serine hydrolase inhibition. The use of extensive chemical libraries facilitates the discovery of new potential inhibitors. ontosight.ai

Bioinformatic Analysis of Serine Hydrolase Subfamily Conservation and Divergence

Serine hydrolases constitute a large and diverse superfamily of enzymes. ontosight.ai Bioinformatic analysis is crucial for understanding the relationships between different members of this family. By comparing the amino acid sequences and structures of various serine hydrolases, researchers can identify conserved regions, particularly within the active site, as well as regions of divergence.

This information is critical for designing selective inhibitors. An inhibitor that targets a highly conserved region of the active site may inhibit a broad range of serine hydrolases, leading to potential off-target effects. Conversely, by targeting more variable regions, it is possible to develop inhibitors that are highly selective for a specific enzyme or subfamily of enzymes. This selectivity is a key goal in modern drug discovery to enhance therapeutic efficacy and minimize side effects. ontosight.ai

Future Directions and Emerging Research Opportunities in Serine Hydrolase Inhibitor Research

Expansion of the Chemical Space for Serine Hydrolase Inhibition Beyond Current Scaffolds

A primary challenge in serine hydrolase research is the lack of selective inhibitors for the vast majority of its members. nih.gov To address this, researchers are moving beyond well-established inhibitor scaffolds like carbamates, ureas, and fluorophosphonates to explore new chemical space. nih.govnih.govpnas.org Key strategies include:

Mining Natural Products : Systematically screening small molecules, proteins, and polysaccharides from natural sources to identify novel inhibitory scaffolds. nih.gov

Diversifying Electrophilic Warheads : Developing and screening novel reactive groups that covalently bind to the active site serine. Promising examples include aza-β-lactams and sulfonyl fluorides (SF), which exhibit different reactivity and selectivity profiles compared to traditional warheads. nih.govresearchgate.net The triazole urea (B33335) chemotype has also proven to be a versatile scaffold for generating diverse inhibitor libraries due to its amenability to click chemistry. stanford.edu

Substrate-to-Inhibitor Conversion : Converting known enzyme substrates into effective inhibitors by incorporating appropriate electrophilic "warheads." nih.gov

Covalent Cyclic Peptides : An emerging area involves the use of cyclic peptides, which can offer high potency and exquisite selectivity for specific serine hydrolase targets. stanford.edu Advances in peptide display and chemical stapling methods are making this a more accessible strategy. stanford.edu

Generative AI Models : Leveraging artificial intelligence and large compound databases, such as the ZINC20 database with over 200 million compounds, to design entirely new molecules with desired inhibitory properties, significantly expanding the accessible chemical space beyond what traditional screening libraries offer. biorxiv.org

These efforts aim to populate inhibitor libraries with structurally diverse compounds, providing new starting points for the development of highly selective chemical probes. nih.gov

Development of Advanced Chemoproteomic Tools for Enhanced Specificity and Coverage

The evolution of chemoproteomic tools, particularly activity-based protein profiling (ABPP), is central to accelerating inhibitor discovery. researchgate.net ABPP utilizes active site-directed probes to assess the functional state of entire enzyme families in complex biological samples. nih.gov Future developments are focused on enhancing the specificity, coverage, and throughput of these methods.

Advanced chemoproteomic strategies include:

Library-versus-Library Screening : A high-throughput competitive ABPP format where large inhibitor libraries are screened against panels of dozens of serine hydrolases simultaneously. nih.govpnas.org This global approach rapidly identifies lead compounds and reveals unexpected pharmacological relationships between distantly related enzymes. nih.gov

Improved Probe Scaffolds : The development of new activity-based probes (ABPs) with enhanced properties. For instance, novel phenyl phosphonate (B1237965) probes offer improved cell permeability and distinct reactivity profiles compared to classic fluorophosphonate probes. researchgate.net

Quantitative and High-Throughput Platforms : The integration of quantitative mass spectrometry techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), with ABPP allows for more accurate comparison of enzyme activity between different states (e.g., healthy vs. diseased). nih.gov Furthermore, the development of fluorescence polarization-based ABPP platforms enables ultrahigh-throughput screening of compound libraries. nih.gov

Expanded Proteome Reactivity Profiling : Recent work has expanded the scope of chemoproteomics to profile the reactivity of other nucleophilic amino acids like lysine (B10760008) and tyrosine, opening the door to developing covalent ligands for a much broader range of the proteome beyond enzymes with active site serines. acs.org

Advanced "Activitomics" : The development of comprehensive workflows that increase the depth of coverage of the active enzyme landscape, providing isoform-specific resolution and discriminating between probe-reactive and non-reactive enzyme populations within a cell. frontiersin.org

These advanced tools are critical for validating inhibitor targets, assessing off-target effects with high precision, and guiding the optimization of lead compounds into selective in vivo probes. nih.gov

Elucidating Catalysis-Independent Functions of Serine Hydrolases Through Selective Chemical Probes

While serine hydrolases are defined by their catalytic activity, there is emerging evidence that some members of this family may exert catalysis-independent functions, such as participating in protein-protein interactions. mdpi.com For example, the protein ABHD5 (CGI-58) possesses the characteristic α/β-hydrolase fold but lacks the catalytic serine nucleophile; it functions by co-activating another hydrolase, PNPLA2, suggesting a non-catalytic, regulatory role. nih.gov

The development of highly potent and exquisitely selective chemical probes is essential for dissecting these functions. By using a selective inhibitor to block only the catalytic activity of a target enzyme, researchers can distinguish between effects caused by the loss of catalysis versus those that might arise from disrupting the protein's scaffolding or interaction functions. The creation of such precise tools will allow the field to investigate whether some serine hydrolases act as multifaceted signaling nodes, where their presence, independent of their enzymatic activity, influences cellular networks.

Strategic Development of Serine Hydrolase Inhibitors for Understanding Complex Biological Networks

A major goal of inhibitor development is to create research tools to functionally annotate uncharacterized enzymes and map their roles in complex biological networks. grantome.comfrontiersin.org By using a potent and selective inhibitor to block a single enzyme in a living system, researchers can observe the resulting changes in metabolites and other proteins to identify the enzyme's substrates and downstream pathways. nih.govfrontiersin.org

A powerful example of this approach is the use of activity-based proteomics to create a cellular atlas of serine hydrolases in the brain. elifesciences.org This work revealed a distinct compartmentalization of endocannabinoid metabolic pathways, with the enzyme diacylglycerol lipase-alpha (DAGLα) being specific to neurons and diacylglycerol lipase-beta (DAGLβ) to microglia. elifesciences.org Selective inhibition of DAGLβ allowed researchers to perturb neuroinflammatory events specifically in microglia without affecting global endocannabinoid signaling in neurons. elifesciences.org This demonstrates how strategically developed inhibitors can be used to dissect cell type-specific pathways within a complex tissue, providing a much more nuanced understanding of biological regulation in health and disease. grantome.comelifesciences.org

Innovations in Activity-Based Probe Design and Application (e.g., imaging agents)

Innovation in the design of the activity-based probes (ABPs) themselves is expanding their application into new domains, particularly in vivo imaging. nih.gov An ABP generally consists of a reactive group ("warhead"), a recognition element, and a reporter tag. portlandpress.com

Key innovations in ABP design include:

Click Chemistry-Based Probes : Incorporating small, bio-orthogonal tags like azides or alkynes into the probe structure. frontiersin.orgfrontiersin.org This allows for a two-step labeling process where the small, cell-permeable probe first labels its target in a living system, followed by the "clicking" on of a bulkier reporter tag (e.g., a fluorophore) for detection. nih.govfrontiersin.org This approach enhances cell permeability and is more suitable for in vivo studies. nih.gov

Quenched Fluorescent Probes : Designing probes that are non-fluorescent until they covalently bind to their target enzyme, at which point they "light up." stanford.edu This minimizes background signal and allows for real-time visualization of enzyme activity.

Probes for In Vivo Imaging : The development of ABPs conjugated to near-infrared fluorescent (NIRF) dyes, such as Cy5. frontiersin.org These probes are better suited for imaging in whole animals because their light emission can penetrate tissues more effectively. frontiersin.org Other novel imaging agents include quinone methide-releasing probes. portlandpress.com

Photo-Triggered Inhibitors : Creating inhibitors that are inactive until triggered by light. By equipping a selective protein ligand with a Chromophore-Assisted Light Inactivation (CALI) "warhead" like eosin (B541160) or a Ruthenium complex, researchers can achieve high spatiotemporal control over enzyme inhibition, turning off activity in a specific location and at a precise time. nih.gov

These advanced probes are transforming the ability to visualize and quantify enzyme activity directly within the complex environment of living organisms, paving the way for new diagnostic and theranostic applications. nih.gov

Table of Mentioned Compounds and Chemical Groups

| Name/Group | Type / Description | Relevant Section(s) |

| Serine Hydrolase Inhibitor-19 | Subject of Article | Title |

| Carbamates | Established electrophilic scaffold for SH inhibitors. nih.govstanford.edu | 7.1, 7.2 |

| Ureas | Established electrophilic scaffold for SH inhibitors. stanford.edu | 7.1 |

| Fluorophosphonates (FP) | Broad-spectrum reactive group for SH probes. stanford.eduresearchgate.netpnas.org | 7.1, 7.2, 7.5 |

| Aza-β-lactams | Emerging electrophilic warhead for SH inhibitors. nih.gov | 7.1 |

| Sulfonyl fluorides (SF) | Emerging electrophilic warhead with distinct selectivity. researchgate.net | 7.1 |

| Triazole urea | Versatile chemotype for SH inhibition, amenable to click chemistry. stanford.edu | 7.1 |

| Covalent cyclic peptides | Emerging class of highly selective and potent inhibitors. stanford.edu | 7.1 |

| Phenyl phosphonates | Novel probe scaffold with improved cell permeability. researchgate.net | 7.2 |

| Azide / Alkyne | Bio-orthogonal tags used in "click chemistry" for two-step labeling. frontiersin.org | 7.5 |

| Cy5 | Near-infrared fluorescent (NIRF) dye for in vivo imaging probes. frontiersin.org | 7.5 |

| Quinone methide | Releasing group used in imaging agents. portlandpress.com | 7.5 |

| Eosin | A Chromophore-Assisted Light Inactivation (CALI) warhead for photo-triggered inhibitors. nih.gov | 7.5 |

| Ru(II)(bpy)32+ | A Ruthenium complex used as a CALI warhead for photo-triggered inhibitors. nih.gov | 7.5 |

| Diacylglycerol lipase-alpha (DAGLα) | Serine hydrolase, target of selective inhibition studies. elifesciences.org | 7.4 |

| Diacylglycerol lipase-beta (DAGLβ) | Serine hydrolase, target of selective inhibition studies. elifesciences.org | 7.4 |

| ABHD5 (CGI-58) | Protein with α/β-hydrolase fold lacking catalytic serine, acts as a co-activator. nih.gov | 7.3 |

| PNPLA2 | Serine hydrolase co-activated by ABHD5. nih.gov | 7.3 |

Q & A

Q. What experimental methods are recommended for assessing SHI-19’s inhibitory activity against serine hydrolases?

To evaluate SHI-19’s inhibitory activity, use fluorogenic substrates (e.g., p-nitrophenyl esters or alkyl ether esters) in kinetic assays. Measure absorbance at 412 nm to track hydrolysis rates. Apply Michaelis-Menten kinetics to calculate , , and values. Include controls for background hydrolysis and validate results with triplicate measurements. For thermal stability, employ differential scanning fluorimetry (DSF) to determine melting temperatures () of enzyme-inhibitor complexes .

Q. How can researchers confirm SHI-19’s target specificity within the serine hydrolase family?

Screen SHI-19 against a panel of serine hydrolases (e.g., OVCA2, FSH1, and homologs) using substrate libraries with varying chain lengths and substituents. Compare catalytic efficiencies () across enzymes. For orthogonal validation, use activity-based protein profiling (ABPP) with fluorescent probes to detect off-target interactions .

Q. What structural features of serine hydrolases influence SHI-19 binding?

Key determinants include:

- Catalytic triad : Serine (nucleophile), histidine (base), and aspartic/glutamic acid (stabilizer). Mutagenesis (e.g., S117A in OVCA2) abolishes activity, confirming binding dependency .

- Binding pocket geometry : Enzymes with shallow, hydrophobic pockets (e.g., FSH1) exhibit broader substrate tolerance, while narrow pockets (e.g., OVCA2) restrict inhibitor access. Structural alignment tools (e.g., RCSB PDB) can predict steric constraints .

Advanced Research Questions

Q. How can contradictory kinetic data between homologous enzymes (e.g., OVCA2 vs. FSH1) be resolved?

Discrepancies in values (e.g., FSH1’s 10-fold higher efficiency than OVCA2) arise from structural divergences: